2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15350118
Molecular Formula: C19H15BrClN3O4S2
Molecular Weight: 528.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrClN3O4S2 |
|---|---|
| Molecular Weight | 528.8 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H15BrClN3O4S2/c1-11-2-5-13(8-15(11)21)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)14-6-3-12(20)4-7-14/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | NSGQDPXHZCYRDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Introduction
Structural Features and Similar Compounds
Similar compounds, such as 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, share structural similarities with the compound of interest. These compounds typically feature a pyrimidine core with a sulfonyl group and a thioether linkage, which are crucial for their chemical properties and biological activities.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Sulfonyl group, thioether linkage, acetamide structure | Contains a benzodioxin moiety |
| 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide | Sulfonyl group, thioether linkage, acetamide structure | Features a 3-chloro-4-methylphenyl group |
| N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | Sulfonamide and thioether linkages | Contains a tosyl group instead of a benzodioxin moiety |
Potential Biological Activities
Compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anti-cancer properties. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a possible 5-lipoxygenase (5-LOX) inhibitor . Similarly, compounds like 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide are of interest in cancer research due to their potential to induce apoptosis and cell cycle arrest.
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